molecular formula C17H17N3O B3004059 N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 331638-06-3

N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B3004059
CAS No.: 331638-06-3
M. Wt: 279.343
InChI Key: YFIUPJAXWIQKBU-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The structure of this compound includes a 3,4-dimethylphenyl group attached to an imidazo[1,2-a]pyridine core, which is further substituted with a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 2-aminopyridine to form an intermediate, which is then cyclized to produce the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding catalysts, efficient purification techniques, and scalable reaction conditions to ensure the consistent quality and quantity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a dimethylphenyl group with an imidazo[1,2-a]pyridine core and a carboxamide group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11-7-8-14(10-12(11)2)19-17(21)16-13(3)18-15-6-4-5-9-20(15)16/h4-10H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIUPJAXWIQKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N=C3N2C=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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